3-Iodoimidazo[1,2-a]pyridin-7-ol

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Researchers designing focused libraries for kinase targets often face limited options for scaffolds enabling orthogonal, sequential derivatization. 3-Iodoimidazo[1,2-a]pyridin-7-ol directly addresses this bottleneck. - Orthogonal Reactivity: The C3-iodo group enables selective Suzuki-Miyaura coupling, while the C7-hydroxyl permits concurrent O-alkylation or acylation, enabling true two-dimensional library generation. - Privileged Scaffold: Ideal core for SAR studies on PI3Kα inhibitors and as a direct precursor to anti-HCMV/HSV-1 C-nucleoside analogs. - Supply Reliability: Guaranteed batch-to-batch purity, eliminating time-consuming in-house repurification.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
Cat. No. B13665400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoimidazo[1,2-a]pyridin-7-ol
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC1=O)NC=C2I
InChIInChI=1S/C7H5IN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H
InChIKeyJEBLEKJNSJGNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoimidazo[1,2-a]pyridin-7-ol: Core Properties, Synthetic Utility, and Procurement Considerations


3-Iodoimidazo[1,2-a]pyridin-7-ol (CAS 2387146-90-7) is a heterocyclic building block with the molecular formula C₇H₅IN₂O and a molecular weight of 260.03 g/mol . It features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry, with an iodine atom at the C3 position and a hydroxyl group at the C7 position. This unique substitution pattern is designed for orthogonal derivatization: the C3-iodo group provides a handle for regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1], while the 7-hydroxyl group enables further functionalization via O-alkylation, acylation, or oxidation, or can serve as a hydrogen bond donor/acceptor to modulate target binding affinity. The compound is typically supplied as a research chemical with purities of 95% or higher, and its physical form is a solid .

Why 3-Iodoimidazo[1,2-a]pyridin-7-ol Cannot Be Replaced by Common Imidazopyridine Analogs in Synthesis


The substitution of 3-Iodoimidazo[1,2-a]pyridin-7-ol with its common analogs, such as 3-Iodoimidazo[1,2-a]pyridine, 3-Bromoimidazo[1,2-a]pyridine, or Imidazo[1,2-a]pyridin-7-ol, leads to a significant loss of chemical and biological utility. The parent 3-Iodoimidazo[1,2-a]pyridine lacks the 7-hydroxyl group, eliminating a critical site for polarity modulation and secondary derivatization. Imidazo[1,2-a]pyridin-7-ol lacks the C3-halogen, rendering it inert to the regioselective cross-coupling reactions that are foundational to the scaffold's versatility [1]. While 3-Bromoimidazo[1,2-a]pyridine shares some reactivity, the bromine atom is a less effective partner in certain cross-coupling reactions due to its lower polarizability and slower oxidative addition kinetics compared to the C(sp²)-I bond [2]. Furthermore, the specific combination of the C3-iodo and C7-hydroxyl functionalities is crucial in structure-activity relationship (SAR) studies, as both positions have been shown to profoundly influence target binding, such as in PI3Kα kinase inhibitors, where the C3 and C6/C7 positions are key vectors for optimizing potency and selectivity [3].

3-Iodoimidazo[1,2-a]pyridin-7-ol: Quantitative Differentiation from Key Analogs


Regioselective Reactivity: The C3-Iodo Substituent Enables Orthogonal Functionalization via Cross-Coupling

In direct head-to-head studies on 7,8-dihalogenated imidazo[1,2-a]pyridines, the iodine atom underwent substitution with complete regioselectivity over the chlorine atom in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [1]. This is a direct demonstration of the superior reactivity of the C(sp²)-I bond in this scaffold, a property not shared by C(sp²)-Cl or even C(sp²)-Br. The target compound, with its sole halogen at the C3 position, is thus uniquely primed for clean, regioselective derivatization without competing side reactions at the C7 position, which is occupied by the modifiable hydroxyl group.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Palladium-Catalyzed C-Nucleoside Synthesis: A Critical Role for the C3-Iodo Motif

The C3-iodo substituent on an imidazo[1,2-a]pyridine core is essential for the construction of antiviral C-nucleosides. A specific palladium-catalyzed coupling methodology was developed using chlorinated 3-iodoimidazo[1,2-a]pyridines and dihydrofuran to yield erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides in 80-90% yield [1]. This reaction is not accessible with the corresponding 3-bromo or unsubstituted analogs. The resulting C-nucleosides demonstrated potent anti-HCMV and anti-HSV-1 activity, with the most active compound in the series showing clear differentiation between its alpha- and beta-anomers [1].

Antiviral Research Nucleoside Chemistry Palladium Catalysis

Physicochemical and Molecular Differentiation from Non-Hydroxylated Analogs

The presence of the 7-hydroxyl group in 3-Iodoimidazo[1,2-a]pyridin-7-ol introduces a significant physicochemical distinction compared to its non-hydroxylated analog, 3-Iodoimidazo[1,2-a]pyridine. The molecular weight increases from 244.03 g/mol to 260.03 g/mol, and the molecular formula changes from C₇H₅IN₂ to C₇H₅IN₂O [REFS-1, REFS-2]. More importantly, the addition of the polar hydroxyl group increases the topological polar surface area (tPSA) and the compound's hydrogen bonding capacity (1 H-bond donor, 2 H-bond acceptors), which are key determinants of membrane permeability and aqueous solubility. This differentiation is critical for modulating the ADME (Absorption, Distribution, Metabolism, Excretion) profile of resulting drug candidates.

Drug Discovery Physicochemical Properties Library Design

Optimal Application Scenarios for 3-Iodoimidazo[1,2-a]pyridin-7-ol in Drug Discovery


Parallel Library Synthesis for PI3Kα Kinase Inhibitor Optimization

The compound is an ideal core scaffold for generating focused libraries of PI3Kα inhibitors. The C3-iodo group can be used in a parallel Suzuki-Miyaura coupling step to introduce diverse aryl or heteroaryl groups, while the C7-hydroxyl group can be simultaneously or subsequently functionalized via alkylation or acylation. This two-dimensional diversification strategy directly targets the established SAR, where modifications at the C3 and C6/C7 positions of imidazo[1,2-a]pyridines are critical for achieving high binding affinity and selectivity [1].

Synthesis of Novel Antiviral C-Nucleoside Analogs

This compound serves as the direct precursor for the palladium-catalyzed synthesis of erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides. The established protocol provides a robust route to a class of compounds with demonstrated anti-HCMV and anti-HSV-1 activity [2]. The 7-hydroxyl group on the final nucleoside analog can be further derivatized to prepare prodrugs (e.g., phosphate esters) to improve oral bioavailability or cell permeability.

Construction of Fluorescent and Bioconjugation Probes

The orthogonal reactivity of the C3-iodo and C7-hydroxyl groups makes this compound uniquely suitable for creating dual-labeled probes. The C3-iodo handle can be used to attach a fluorescent reporter or a biotin affinity tag via cross-coupling [3], while the C7-hydroxyl group provides a site for conjugation to a targeting moiety (e.g., a peptide, antibody, or small molecule ligand) via a cleavable or non-cleavable linker. This allows for precise control over the location of each functional element on the imidazopyridine core.

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